molecular formula C8H14O6 B078389 4,6-O-Ethylidene-D-glucose CAS No. 13403-24-2

4,6-O-Ethylidene-D-glucose

Cat. No. B078389
CAS RN: 13403-24-2
M. Wt: 206.19 g/mol
InChI Key: CYJNDOQNVXFIJC-XUQKIGAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-O-Ethylidene-D-glucose is a compound that has been extensively studied in the field of biochemistry and has shown promising results in various scientific research applications. This compound is a derivative of glucose and has been found to have unique properties that make it an important molecule for further study.

Mechanism Of Action

The mechanism of action of 4,6-O-Ethylidene-D-glucose is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in the metabolism of glucose. This inhibition can lead to a decrease in the production of ATP, which is essential for the survival of cancer cells.

Biochemical And Physiological Effects

4,6-O-Ethylidene-D-glucose has been found to have a number of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the metabolism of glucose, leading to a decrease in the production of ATP. This decrease in ATP production can lead to the induction of apoptosis in cancer cells. Additionally, 4,6-O-Ethylidene-D-glucose has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4,6-O-Ethylidene-D-glucose for lab experiments is its relative ease of synthesis. This compound can be synthesized in a laboratory setting using relatively simple procedures. Additionally, 4,6-O-Ethylidene-D-glucose has been extensively studied, and its properties are well understood, making it a valuable tool for scientific research.
One of the limitations of 4,6-O-Ethylidene-D-glucose for lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, and care must be taken when handling it in a laboratory setting.

Future Directions

There are a number of future directions for the study of 4,6-O-Ethylidene-D-glucose. One potential direction is the development of new cancer therapies based on the properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of 4,6-O-Ethylidene-D-glucose and its potential applications in the treatment of inflammatory diseases. Finally, studies are needed to determine the optimal dosage and administration of this compound for use in scientific research and potential therapeutic applications.

Synthesis Methods

The synthesis of 4,6-O-Ethylidene-D-glucose involves the reaction of glucose with ethylene glycol in the presence of acid catalysts. The reaction results in the formation of a cyclic acetal, which is then dehydrated to yield 4,6-O-Ethylidene-D-glucose. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

4,6-O-Ethylidene-D-glucose has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 4,6-O-Ethylidene-D-glucose has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies.

properties

CAS RN

13403-24-2

Product Name

4,6-O-Ethylidene-D-glucose

Molecular Formula

C8H14O6

Molecular Weight

206.19 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxy-3-[(4R,5R)-5-hydroxy-2-methyl-1,3-dioxan-4-yl]propanal

InChI

InChI=1S/C8H14O6/c1-4-13-3-6(11)8(14-4)7(12)5(10)2-9/h2,4-8,10-12H,3H2,1H3/t4?,5-,6+,7+,8+/m0/s1

InChI Key

CYJNDOQNVXFIJC-XUQKIGAKSA-N

Isomeric SMILES

CC1OC[C@H]([C@@H](O1)[C@@H]([C@H](C=O)O)O)O

SMILES

CC1OCC(C(O1)C(C(C=O)O)O)O

Canonical SMILES

CC1OCC(C(O1)C(C(C=O)O)O)O

Other CAS RN

13403-24-2

synonyms

4,6-O-ethylidene glucose
ethylidene glucose

Origin of Product

United States

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